

Application Notes and Protocols for Pralurbactam Combination Studies with Meropenem

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Compound of Interest

Compound Name: **Pralurbactam**

Cat. No.: **B12395831**

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for in vitro and in vivo studies of **Pralurbactam** in combination with meropenem. This document is intended to guide researchers in the preclinical assessment of this drug combination against susceptible and resistant bacterial strains.

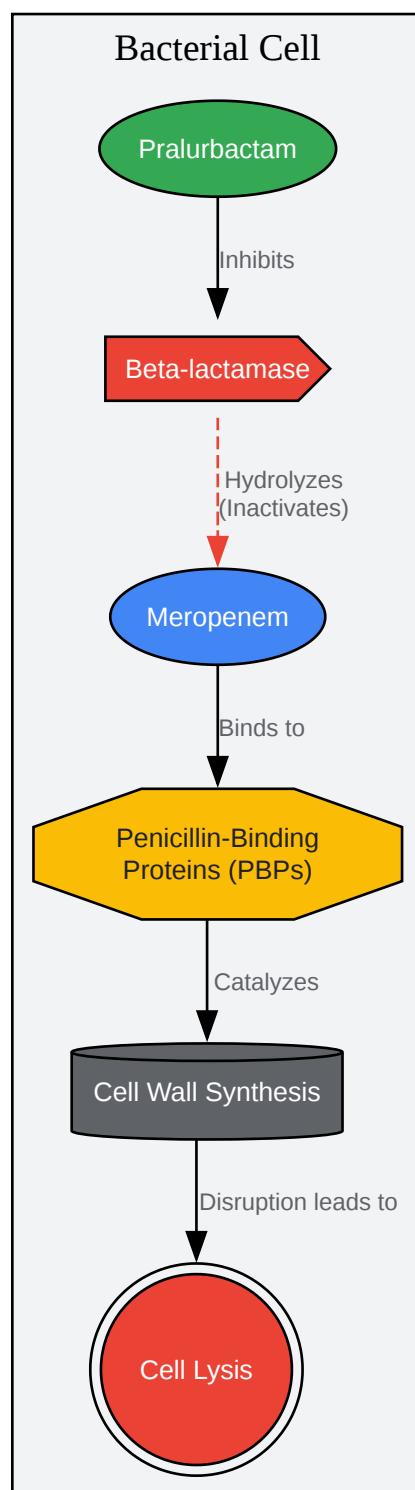
Introduction

Pralurbactam is a novel β -lactamase inhibitor developed to be co-administered with β -lactam antibiotics, such as meropenem.^{[1][2][3][4][5][6]} Its primary function is to inactivate β -lactamase enzymes produced by bacteria, which are a common mechanism of resistance to β -lactam antibiotics. By inhibiting these enzymes, **Pralurbactam** restores the efficacy of meropenem against otherwise resistant bacterial strains. Meropenem, a broad-spectrum carbapenem antibiotic, acts by inhibiting bacterial cell wall synthesis. The combination of **Pralurbactam** and meropenem is a promising strategy to combat infections caused by multidrug-resistant Gram-negative bacteria.

These protocols are based on established methodologies and findings from preclinical studies to ensure robust and reproducible results.

Mechanism of Action: Pralurbactam and Meropenem

Pralurbactam is a diazabicyclooctane (DBO) non- β -lactam β -lactamase inhibitor. It covalently binds to the active site of a wide range of β -lactamase enzymes, including Ambler class A, C, and some class D enzymes. This irreversible inhibition prevents the hydrolysis of the β -lactam ring of meropenem, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity by disrupting cell wall peptidoglycan synthesis.



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Mechanism of Action of **Pralurbactam-Meropenem** Combination.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of meropenem in combination with a fixed concentration of **Pralurbactam** against a panel of bacterial isolates.

Methodology: Broth microdilution is the recommended method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

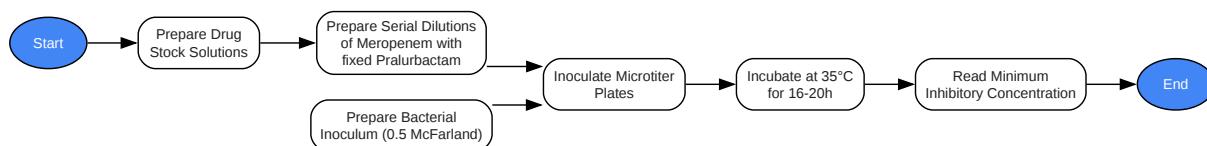
Materials:

- Bacterial isolates (clinical and reference strains)
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Meropenem analytical standard
- **Pralurbactam** analytical standard
- 96-well microtiter plates
- Spectrophotometer or plate reader

Protocol:

- Preparation of Stock Solutions: Prepare stock solutions of meropenem and **Pralurbactam** in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.
- Preparation of Drug Dilutions:
 - Prepare a working solution of **Pralurbactam** at a fixed concentration (e.g., 8 µg/mL, resulting in a final testing concentration of 4 µg/mL).
 - In a 96-well plate, perform serial two-fold dilutions of meropenem in CAMHB containing the fixed concentration of **Pralurbactam**. The typical concentration range for meropenem is 0.06 to 128 µg/mL.

- Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
- Incubation: Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- MIC Determination: The MIC is the lowest concentration of meropenem that completely inhibits visible bacterial growth.



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Workflow for Antimicrobial Susceptibility Testing.

Time-Kill Assays

Objective: To assess the bactericidal activity of the meropenem-**Pralurbactam** combination over time.

Methodology: This assay measures the rate and extent of bacterial killing by the antimicrobial agents.

Materials:

- Bacterial isolates
- CAMHB
- Meropenem and **Pralurbactam**

- Sterile culture tubes
- Spectrophotometer
- Agar plates for colony counting

Protocol:

- Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5×10^5 to 5×10^6 CFU/mL.
- Drug Exposure: Prepare tubes with CAMHB containing meropenem alone, **Pralurbactam** alone, and the combination of meropenem and **Pralurbactam** at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any drug.
- Incubation and Sampling: Incubate the tubes at $35 \pm 2^\circ\text{C}$ with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
- Colony Counting: Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS) and plate onto appropriate agar plates.
- Incubation and Analysis: Incubate the plates overnight and count the number of colonies (CFU/mL). Plot the \log_{10} CFU/mL versus time for each treatment condition. Synergy is typically defined as a ≥ 2 - \log_{10} decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

In Vivo Efficacy Studies: Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of the meropenem-**Pralurbactam** combination in a relevant animal infection model.[1][2][3][4][5][6]

Methodology: This model is widely used to assess the pharmacodynamics of antimicrobial agents.

Materials:

- Specific pathogen-free mice (e.g., ICR or C57BL/6)
- Cyclophosphamide for inducing neutropenia
- Bacterial challenge strain
- Meropenem and **Pralurbactam** for injection
- Sterile saline

Protocol:

- Induction of Neutropenia: Induce neutropenia in mice by intraperitoneal (IP) injection of cyclophosphamide on days -4 and -1 before infection.
- Infection: On day 0, inject a bacterial suspension (e.g., 10^6 to 10^7 CFU) into the thigh muscle of each mouse.
- Treatment: At a predetermined time post-infection (e.g., 2 hours), initiate treatment with meropenem alone, **Pralurbactam** alone, or the combination, administered via a clinically relevant route (e.g., subcutaneous or intraperitoneal). Dosing regimens can be varied to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Assessment of Bacterial Burden: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thighs, and homogenize the tissue. Perform serial dilutions of the homogenate and plate for CFU enumeration.
- Data Analysis: The efficacy of the treatment is determined by the reduction in bacterial load (\log_{10} CFU/thigh) compared to the untreated control group.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Susceptibility of *K. pneumoniae* to Meropenem-**Pralurbactam**

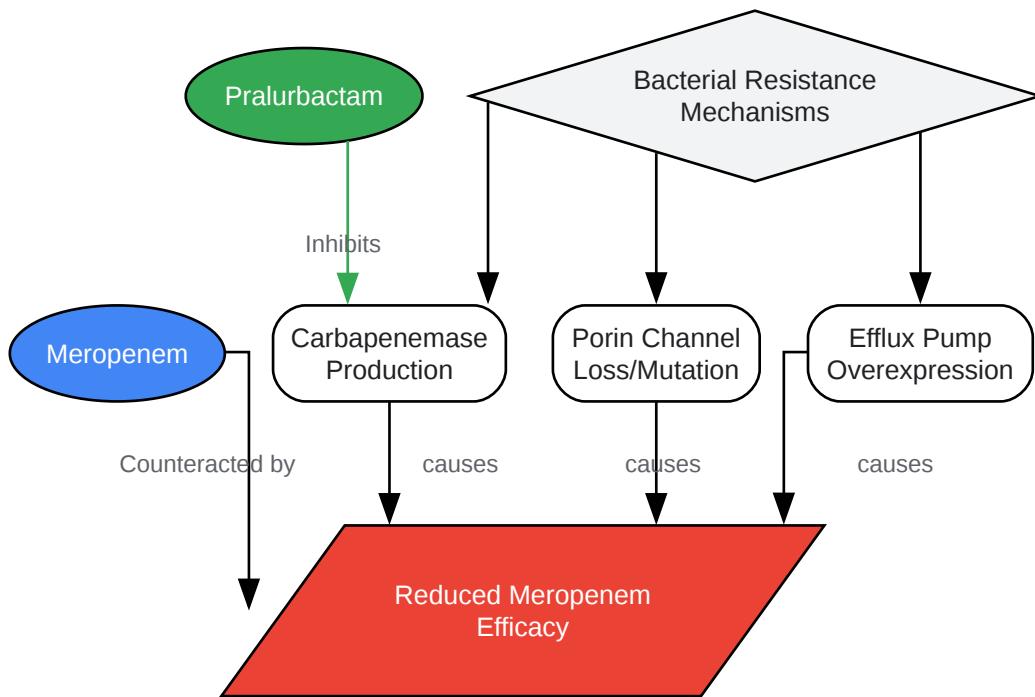
Strain ID	Meropenem MIC (μ g/mL)	Meropenem/Pralur bactam (4 μ g/mL) MIC (μ g/mL)	Fold-change in MIC
Kp-001	32	1	32
Kp-002	64	2	32
Kp-003	8	0.5	16
ATCC 12345	0.25	0.25	1

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of **Pralurbactam** in Combination with Meropenem in a Murine Thigh Infection Model[1][2][3][4][5][6]

PK/PD Index	Correlation (R^2)	Bacteriostatic Target	1-log Kill Target
%fT > CT (1 mg/L)	0.88	38.4%	63.6%
fAUC/MIC	0.75	25.1	55.8
fCmax/MIC	0.62	3.2	7.9

Resistance Mechanisms and Logical Relationships

Bacterial resistance to meropenem is primarily mediated by the production of carbapenemases, but can also involve porin loss and efflux pump overexpression. **Pralurbactam** is designed to counteract the enzymatic degradation by β -lactamases.

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Logical Relationships of Meropenem Resistance and **Pralurbactam** Action.

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